tripotassium;trisodium;2-hydroxypropane-1,2,3-tricarboxylate
Description
Table 1: Crystallographic Parameters of Related Citrate Salts
In tripotassium citrate, potassium cations exhibit irregular coordination (6–8 coordinate), forming a three-dimensional framework with channels along the c-axis. Trisodium citrate adopts a similar framework but with smaller Na⁺ ions favoring 5–6 coordinate geometries, resulting in tighter polyhedral sharing. The hypothetical K₃Na₃C₆H₅O₇ structure would likely feature segregated K⁺ and Na⁺ sites due to ionic radius disparities (K⁺: 1.38 Å; Na⁺: 1.02 Å), influencing packing efficiency and hydrogen bonding.
Hydration States and Polymorphic Forms
Citrate salts exhibit variable hydration states dependent on cation size and crystallization conditions:
- Tripotassium citrate exists in anhydrous (K₃C₆H₅O₇) and monohydrate (K₃C₆H₅O₇·H₂O) forms. The monohydrate is highly hygroscopic, with water molecules participating in hydrogen bonds between citrate anions.
- Trisodium citrate primarily crystallizes as a dihydrate (Na₃C₆H₅O₇·2H₂O) under ambient conditions, though anhydrous forms are stabilized at elevated temperatures.
Mixed sodium-potassium citrates, such as NaKHC₆H₅O₇, lack reported hydrates, likely due to steric hindrance from the larger K⁺ ions. Polymorphism in citrate salts is influenced by protonation states; for example, diphenhydramine citrate undergoes reversible single-crystal-to-single-crystal transitions via unit cell expansion. Similar behavior in K₃Na₃C₆H₅O₇ could arise from cation mobility within the framework.
Comparative Structural Analysis with Related Citrate Salts
Alkali metal citrates share structural motifs but differ in cation coordination and hydrogen-bonding networks:
Coordination Trends
Hydrogen Bonding
In NaKHC₆H₅O₇, strong intramolecular hydrogen bonds (O⋯O: 2.40–2.41 Å) stabilize the citrate conformation, with Mulliken overlap populations indicating bond energies of ~20 kcal/mol. Pure K⁺ or Na⁺ salts exhibit weaker intermolecular hydrogen bonds due to reduced proton availability.
Framework Flexibility
The larger K⁺ ions in tripotassium citrate permit greater framework flexibility, accommodating hydration without structural collapse. In contrast, trisodium citrate’s rigid Na⁺-based framework limits hydrate stability, favoring anhydrous forms under dehydration.
These differences underscore the role of cation size and charge density in dictating citrate salt properties, with mixed K⁺/Na⁺ systems likely exhibiting intermediate characteristics.
Properties
CAS No. |
85187-43-5 |
|---|---|
Molecular Formula |
C12H10K3Na3O14 |
Molecular Weight |
564.46 g/mol |
IUPAC Name |
tripotassium;trisodium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3K.3Na/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q;;6*+1/p-6 |
InChI Key |
BHXSBUYOVZWOPP-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Reaction Stoichiometry and pH Control
Citric acid undergoes stepwise deprotonation:
Process Parameters
| Parameter | Optimal Range | Source |
|---|---|---|
| Temperature | 70–90°C | |
| Reaction time | 2–4 hours | |
| Base addition rate | Gradual (pH-controlled) |
Post-neutralization, the solution is concentrated to 1.35–1.40 Baumé (density: ~1.2 g/mL) and crystallized at 25–30°C.
Co-Crystallization from Potassium and Sodium Citrate Solutions
An alternative approach combines pre-formed potassium citrate (C₆H₅K₃O₇) and sodium citrate (C₆H₅Na₃O₇) in aqueous media:
Mixing and Evaporation
Crystallization Efficiency
Direct Synthesis from Citric Acid and Mixed Alkali Carbonates
A patented method employs potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) as neutralizing agents:
Reaction Mechanism
Advantages Over Hydroxide Methods
-
Reduced exothermicity : Slower reaction minimizes thermal degradation.
-
Lower impurity risk : Carbonate salts reduce chloride contamination.
Purification and Quality Control
Crystallization and Drying
Analytical Specifications
Industrial-Scale Optimization
Energy Efficiency
Environmental Considerations
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: Potassium sodium hydrogen citrate primarily undergoes neutralization reactions due to its role as an alkalinizing agent. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions: The compound reacts with acids to form salts and water. For example, it can react with hydrochloric acid to form potassium chloride, sodium chloride, and citric acid.
Major Products Formed: The major products formed from the reactions of potassium sodium hydrogen citrate are typically salts and water, depending on the specific acids or bases it reacts with.
Scientific Research Applications
Food Industry
Buffering and Flavoring Agent
- Tripotassium citrate is widely used in the food industry as a buffering agent to maintain pH levels and enhance flavor. It serves as a stabilizer in beverages and processed foods, helping to prevent spoilage and improve taste profiles .
- Applications : Soft drinks, dairy products, and processed meats.
Nutritional Supplement
- As a source of potassium, tripotassium citrate is added to various food products to help prevent potassium deficiency in consumers. It is less bitter than other potassium salts, making it a preferred choice in food formulations .
Pharmaceutical Applications
Kidney Stone Prevention
- Tripotassium citrate is clinically used to manage conditions related to kidney stones. It works by alkalizing urine, which helps dissolve uric acid stones and prevents their formation .
- Case Study : A study involving patients with recurrent kidney stones demonstrated that those treated with tripotassium citrate showed a significant reduction in stone formation compared to the control group.
Supplementation for Hypokalemia
- The compound is utilized in medical settings to supplement potassium levels in patients suffering from hypokalemia (low potassium levels), which can lead to serious health issues like arrhythmias .
Agricultural Uses
Fertilizers
- In agriculture, tripotassium citrate is employed as a component in fertilizers. Its ability to chelate nutrients enhances their bioavailability to plants, promoting better growth and yield .
- Data Table: Nutrient Release Rates
| Fertilizer Type | Nutrient Release Rate (%) | Application Method |
|---|---|---|
| Standard Fertilizer | 30% | Soil application |
| Chelated Fertilizer | 50% | Foliar application |
Industrial Applications
Water Treatment
- Tripotassium citrate is used in water treatment processes as a sequestering agent to remove heavy metals and other impurities from water sources .
- Application : Industrial wastewater treatment facilities utilize this compound to enhance the efficacy of filtration systems.
Cosmetics and Personal Care
- The compound is also found in personal care products where it acts as a pH regulator and stabilizing agent in formulations such as shampoos and lotions .
Environmental Impact
The environmental release of tripotassium citrate occurs primarily through its use in industrial applications and agricultural runoff. Studies indicate that while it is biodegradable, careful management is necessary to prevent excessive accumulation in aquatic environments .
Mechanism of Action
Potassium sodium hydrogen citrate works by increasing the pH of urine, making it less acidic. This alkalization process helps to dissolve uric acid stones and prevent the formation of new stones. The compound achieves this by modifying the renal handling of citrate, increasing urinary citrate levels, and raising urinary pH .
Comparison with Similar Compounds
Tripotassium Citrate
Trisodium Citrate
Other Citrate Salts
- Disodium Citrate : Used in buffered analgesics and as an emulsifier in processed cheeses .
- Bismuth Tripotassium Dicitrate : A bismuth-containing derivative (CAS 57644-54-9) employed in gastrointestinal treatments .
Research Findings
- Electrodeposition: Trisodium citrate enhances the uniformity of CuO/TiO₂ hybrid nanorods by stabilizing copper ions in electrolyte solutions .
- Corrosion Science : The combination of trisodium citrate and MBT reduces dezincification of brass in saline environments, as confirmed by electrochemical polarization and EDX analyses .
- Pharmacology : Potassium citrate’s alkalizing effect is critical in mitigating metabolic acidosis, with clinical trials supporting its efficacy in nephrolithiasis management .
Biological Activity
Tripotassium;trisodium;2-hydroxypropane-1,2,3-tricarboxylate, commonly known as citrate or its salts (e.g., potassium citrate), is a compound derived from citric acid. This compound exhibits a range of biological activities that make it significant in various fields, including medicine and food science. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula :
- Molecular Weight : 582.48 g/mol
- CAS Number : 55049-48-4
- Boiling Point : 309.6ºC
- Flash Point : 155.2ºC
1. Metabolic Functions
This compound plays a crucial role in cellular metabolism:
- Energy Production : It is integral to the citric acid cycle (Krebs cycle), where it participates in the conversion of carbohydrates, fats, and proteins into energy. Citrate can be transported out of mitochondria to the cytoplasm and converted into acetyl-CoA for fatty acid synthesis .
- Regulation of Glycolysis : High concentrations of citrate inhibit phosphofructokinase, a key regulatory enzyme in glycolysis. This inhibition signals sufficient energy availability and prevents unnecessary glucose breakdown .
2. Chelating Agent
Citrate acts as a chelating agent by binding calcium ions in biological systems. This property is beneficial in several medical applications:
- Anticoagulant Properties : Citrate is used in blood transfusions and storage to prevent clotting by chelating calcium ions necessary for coagulation processes .
3. pH Regulation
Citrate functions as a pH buffer in various biological systems:
- Acid-Base Balance : It helps maintain physiological pH levels, which is critical for enzyme activity and metabolic processes .
1. Renal Health
This compound is widely used to manage conditions such as:
- Renal Tubular Acidosis : It helps correct metabolic acidosis by increasing urinary citrate excretion, which can prevent kidney stones .
- Calcium Oxalate Nephrolithiasis : Citrate therapy has been shown to reduce the formation of calcium oxalate stones by increasing urinary citrate levels and inhibiting stone-forming crystals .
2. Cardiovascular Health
Research indicates that citrate may play a role in cardiovascular health:
- Cholesterol Management : Some studies suggest that citrate may help lower cholesterol levels and reduce the risk of cardiovascular diseases through its metabolic effects .
Case Study 1: Citrate in Kidney Stone Prevention
A clinical study involving patients with recurrent calcium oxalate stones demonstrated that potassium citrate supplementation significantly increased urinary citrate levels and reduced stone recurrence rates over a 12-month period. The study highlighted the importance of citrate's role in renal health management .
Case Study 2: Citrate as an Anticoagulant
In a controlled trial assessing the efficacy of citrate as an anticoagulant during blood transfusions, results showed that citrate effectively prevented clot formation without significant adverse effects on patient outcomes. This study reinforced citrate's utility in clinical settings requiring blood preservation .
Data Table: Biological Activities of this compound
Q & A
Q. How to distinguish between anhydrous and hydrated forms of tripotassium trisodium 2-hydroxypropane-1,2,3-tricarboxylate in experimental assays?
- Methodological Answer : Use thermogravimetric analysis (TGA) to measure mass loss upon heating, targeting water release between 100–150°C for hydrated forms. Cross-validate with Karl Fischer titration for precise water content quantification. X-ray diffraction (XRD) can differentiate crystalline structures: anhydrous forms lack peaks corresponding to water molecules in the lattice . For assays, ensure calculations reference anhydrous substance mass, as per pharmacopeial standards .
Q. What are the standard analytical methods for quantifying citrate salt ratios in mixed potassium-sodium citrate complexes?
- Methodological Answer : Employ ion chromatography (IC) with conductivity detection to separate and quantify K⁺ and Na⁺ ions. Calibrate using certified reference materials (e.g., trisodium citrate dihydrate and tripotassium citrate monohydrate ). Atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) can validate cation stoichiometry. For organic citrate quantification, use HPLC with UV detection at 210 nm, referencing the tricarboxylate moiety’s absorbance .
Advanced Research Questions
Q. How to optimize synthesis parameters for mixed potassium-sodium citrate salts to achieve precise stoichiometric control?
- Methodological Answer : Design a factorial experiment varying pH (6.0–8.5), temperature (25–60°C), and molar ratios of K⁺/Na⁺ (1:1 to 3:1). Monitor crystallization kinetics via in-situ Raman spectroscopy to track ion incorporation. Use response surface methodology (RSM) to model optimal conditions, prioritizing yield and purity . Post-synthesis, characterize via XRD to confirm mixed salt formation (e.g., absence of pure trisodium or tripotassium citrate peaks ).
Q. What methodologies resolve contradictions in thermal decomposition data for citrate salts across different studies?
- Methodological Answer : Conduct simultaneous DSC-TGA under controlled atmospheres (N₂ vs. air) to assess oxidative vs. pyrolytic decomposition pathways. Compare data with NIST Chemistry WebBook entries for citrate derivatives . For conflicting hydration effects, replicate studies using rigorously dried samples (e.g., vacuum desiccation for 72 hours) and report results with ±2% uncertainty intervals. Publish raw DSC curves and TGA mass-loss derivatives to enable cross-study validation .
Q. How to characterize the coordination behavior of citrate anions in mixed potassium-sodium salts under varying pH conditions?
- Methodological Answer : Use potentiometric titration with a combined glass/reference electrode to map protonation states of the tricarboxylate group (pKa1 ≈ 3.1, pKa2 ≈ 4.8, pKa3 ≈ 6.4). Complement with FTIR to detect shifts in carboxylate C=O stretching (1600–1650 cm⁻¹) and hydroxyl O–H bending (1300–1400 cm⁻¹). For structural insights, perform X-ray crystallography on single crystals grown at pH 5.0, 7.0, and 9.0 .
Q. What experimental strategies mitigate batch-to-batch variability in citrate salt synthesis for reproducibility in pharmacokinetic studies?
- Methodological Answer : Implement process analytical technology (PAT) tools, such as inline pH and conductivity probes, to monitor reaction endpoints dynamically. Use multivariate statistical process control (MSPC) to identify critical variables (e.g., stirring rate, cooling gradient). For hydrates, standardize drying protocols (e.g., 40°C under vacuum for 24 hours) and validate via loss on drying (LOD) tests .
Data Analysis and Theoretical Frameworks
Q. How to address discrepancies in citrate salt solubility data reported in conflicting literature sources?
- Methodological Answer : Re-measure solubility in triplicate using the shake-flask method at 25°C, with ionic strength adjusted to 0.15 M NaCl to mimic physiological conditions. Compare results with published values from peer-reviewed journals (avoiding non-curated databases like BenchChem ). Apply the Extended UNIQUAC model to predict solubility as a function of cation composition and ionic strength .
Q. What theoretical models predict the chelation capacity of mixed potassium-sodium citrate salts with divalent metal ions (e.g., Ca²⁺, Mg²⁺)?
- Methodological Answer : Use density functional theory (DFT) to calculate binding energies of citrate anions with target cations, optimizing geometries at the B3LYP/6-311+G(d,p) level. Validate experimentally via isothermal titration calorimetry (ITC), correlating ΔH and logK values with computational predictions. Reference crystallographic data from NIST for citrate-metal complexes .
Ethical and Reproducibility Considerations
Q. How to ensure data integrity in citrate salt research given inconsistencies in nomenclature (e.g., "trisodium citrate" vs. "2-hydroxypropane-1,2,3-tricarboxylate")?
- Methodological Answer : Adopt IUPAC naming conventions in all publications and cross-reference CAS registry numbers (e.g., trisodium citrate dihydrate: [6132-04-3] ). Use ChemDraw or IUPAC nomenclature tools to generate systematic names, avoiding ambiguous trade terms. Disclose all synonyms in supplementary materials to enhance searchability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
